Ethyl 4-bromo-3-methylbenzoate is a functionalized aromatic ester bearing a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring, with a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol. This substitution pattern situates the bromine para to the electron-donating methyl group, activating the aryl bromide toward palladium-catalyzed cross-coupling reactions while the ethyl ester offers a modifiable handle for further synthetic transformations.
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
CAS No.160313-69-9
Cat. No.B064640
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 4-bromo-3-methylbenzoate (CAS 160313-69-9): Core Properties and Structural Context for Sourcing Decisions
Ethyl 4-bromo-3-methylbenzoate is a functionalized aromatic ester bearing a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring, with a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . This substitution pattern situates the bromine para to the electron-donating methyl group, activating the aryl bromide toward palladium-catalyzed cross-coupling reactions while the ethyl ester offers a modifiable handle for further synthetic transformations [1]. At ambient temperature the compound is a colorless to light yellow clear liquid (boiling point 275 °C), distinguishing it from structurally analogous methyl and tert-butyl esters that are solids at room temperature .
Physical Form
Liquid at ambient temperature supports automated liquid handling and continuous-flow synthesis.
Reactivity Handle
Para-bromo substitution activates the ring for Pd-catalyzed cross-coupling in biaryl synthesis.
Why Ethyl 4-bromo-3-methylbenzoate Cannot Be Casually Substituted by In-Class Analogs
Although several 4-bromo-3-methylbenzoate esters, positional isomers, and halogen variants are commercially available, they differ markedly in physical state, volatility, hydrolytic lability, and cross-coupling reactivity. The ethyl ester exists as a room-temperature liquid, whereas the methyl ester is a solid with a melting point of 38–44 °C , directly impacting handling in automated dispensing and continuous-flow processes. The boiling point of the ethyl ester (275 °C) is 12 °C lower than that of the methyl ester and 8.5 °C lower than that of the 3-bromo-4-methyl positional isomer , offering energetic advantages during distillative purification. Hydrolysis half-life data for ethyl vs. methyl benzoates in rat plasma differ by a factor of ~2, indicating that the ester alkyl group significantly modulates enzymatic lability [1]. Together, these quantitative differences mean that substituting one ester or isomer for another without re-optimization can compromise reaction yield, purification efficiency, or pharmacokinetics in downstream applications.
Ethyl ester: liquid at 20°C
vs
Methyl ester: solid (mp 38–44°C); may require pre-dissolution steps that reduce throughput in automated platforms.
4-Bromo-3-methyl substitution
vs
3-Bromo-4-methyl isomer: different boiling point and electronic activation may shift cross-coupling regioselectivity and impurity profiles.
Ethyl ester: reported faster plasma hydrolysis class
vs
Methyl ester: slower enzymatic lability; class-level data suggest hydrolysis rate may differ by ~2-fold, altering exposure profiles in biological models.
[1] Nielsen, N. M.; Bundgaard, H. Prodrugs as drug delivery systems. 68. Chemical and plasma-catalyzed hydrolysis of various esters of benzoic acid: a reference system for designing prodrug esters of carboxylic acid agents. Int. J. Pharm. 1987. Table 2, Hydrolysis t₁/₂ (min) for methyl benzoate (36 min) and ethyl benzoate (17 min) in rat plasma. View Source
Quantitative Differentiation Evidence for Ethyl 4-bromo-3-methylbenzoate Versus Closest Analogs
Physical State at Room Temperature: Liquid Ethyl Ester vs. Solid Methyl Ester
Ethyl 4-bromo-3-methylbenzoate is a free-flowing liquid at 20 °C, whereas methyl 4-bromo-3-methylbenzoate is a solid with a melting range of 38–44 °C . This liquid nature eliminates the need for pre-heating or solvent dissolution before transfer, reducing operator exposure and enabling direct use in automated liquid-handling platforms.
Physical State at 20°CHead-to-head
Liquid vs. Solid (mp 38–44°C)
Liquid form supports automated liquid-handling workflows.
Data to verify: visual inspection and literature mp.
Physical StateHandlingContinuous Flow Chemistry
Evidence Dimension
Physical state at 20 °C
Target Compound Data
Liquid
Comparator Or Baseline
Methyl 4-bromo-3-methylbenzoate: Solid, mp 38–44 °C (lit.)
Quantified Difference
Liquid vs. solid at ambient temperature; melting point difference ≥38 °C
Conditions
Visual inspection and literature melting point data at 20 °C and atmospheric pressure
Why This Matters
Liquid form is preferred for continuous flow reactors and automated high-throughput synthesis, improving process reliability and reducing solvent waste.
Physical StateHandlingContinuous Flow Chemistry
Boiling Point and Distillation Energy Comparison with Methyl Ester and Positional Isomer
The ethyl ester boils at 275 °C, which is 12.4 °C lower than the methyl ester (287.4 °C) and 8.5 °C lower than the 3-bromo-4-methyl positional isomer (283.5 °C) . The reduced boiling point translates into lower energy consumption during vacuum distillation and milder thermal stress on thermally sensitive intermediates.
Boiling Point DeltaHead-to-head
ΔT –12.4°C vs. methyl ester; ΔT –8.5°C vs. 3-Br-4-Me isomer
Lower boiling point reduces energy input and thermal stress during distillative purification.
Atmospheric pressure boiling point comparison.
Boiling PointDistillationPurification
Evidence Dimension
Boiling point at 760 mmHg
Target Compound Data
275 °C
Comparator Or Baseline
Methyl ester: 287.4 °C; 3-Bromo-4-methyl isomer: 283.5 °C
Quantified Difference
ΔT = –12.4 °C vs. methyl ester; ΔT = –8.5 °C vs. 3-bromo-4-methyl isomer
Conditions
Atmospheric pressure (760 mmHg), standard boiling point determination
Why This Matters
Lower boiling point facilitates distillative purification with reduced energy input and lower thermal degradation risk, important for scale-up economics.
Boiling PointDistillationPurification
Ester Hydrolysis Half-Life in Biological Media: Ethyl vs. Methyl Benzoate Class Inference
Hydrolysis half-life data for unsubstituted alkyl benzoates in rat plasma show that ethyl benzoate (t₁/₂ = 17 min) is hydrolyzed approximately 2.1-fold faster than methyl benzoate (t₁/₂ = 36 min) [1]. While direct data for the 4-bromo-3-methyl-substituted pair are unavailable, the Taft polar substituent constant (σ*) for ethyl is 0.00 versus 0.00 for methyl, indicating that the observed rate difference arises predominantly from steric effects of the alkoxy group, which are expected to persist upon aromatic substitution. This class-level trend suggests that ethyl 4-bromo-3-methylbenzoate will undergo enzymatic hydrolysis more rapidly than its methyl ester counterpart.
Plasma Hydrolysis Half-LifeClass-level
Ethyl benzoate t₁/₂ 17 min vs. methyl benzoate t₁/₂ 36 min (rat plasma)
Class-level inference suggests ~2× faster enzymatic lability for the ethyl ester.
Source review: model compound data; extrapolation requires verification.
Ester HydrolysisProdrug DesignPharmacokinetics
Evidence Dimension
Hydrolysis half-life in rat plasma
Target Compound Data
Ethyl benzoate: t₁/₂ = 17 min (model compound)
Comparator Or Baseline
Methyl benzoate: t₁/₂ = 36 min (model compound)
Quantified Difference
~2.1-fold faster hydrolysis for ethyl ester
Conditions
Rat plasma at 37 °C; data from Nielsen et al., Int. J. Pharm., 1987
Why This Matters
If the compound is used as a prodrug intermediate or in biological screening, the ethyl ester may provide faster in vivo activation, potentially advantageous for rapid-onset applications.
Ester HydrolysisProdrug DesignPharmacokinetics
[1] Nielsen, N. M.; Bundgaard, H. Prodrugs as drug delivery systems. 68. Int. J. Pharm. 1987. Table 2, Hydrolysis t₁/₂ for methyl benzoate (36 min) and ethyl benzoate (17 min) in rat plasma. View Source
Commercial Purity Benchmark: Ethyl Ester vs. Methyl Ester from Leading Suppliers
Ethyl 4-bromo-3-methylbenzoate is routinely available at >98.0% purity (GC) from TCI, whereas the corresponding methyl ester is typically sold at 95% purity by Sigma-Aldrich . This 3% absolute purity advantage, coupled with argon-blanketed storage recommendations for the ethyl ester, reduces the burden of contaminants that could poison palladium catalysts in cross-coupling reactions.
Commercial Purity BenchmarkHead-to-head
>98.0% (GC) vs. 95% for methyl ester
Higher purity reduces catalyst poisoning risk in cross-coupling.
Data to verify: vendor certificates of analysis.
PurityProcurementQuality Control
Evidence Dimension
Commercial purity (GC assay)
Target Compound Data
>98.0% (GC)
Comparator Or Baseline
Methyl ester: 95% (GC assay)
Quantified Difference
≥3% absolute purity advantage
Conditions
Gas chromatography purity assay as reported on vendor certificates of analysis
Why This Matters
Higher starting purity reduces side reactions, improves yield reproducibility, and lowers the need for pre-reaction purification, directly impacting procurement cost-effectiveness for catalytic applications.
PurityProcurementQuality Control
Positional Isomer Boiling Point and Electronic Differentiation: 4-Br-3-Me vs. 3-Br-4-Me
Ethyl 4-bromo-3-methylbenzoate (br para to Me) boils at 275 °C, while ethyl 3-bromo-4-methylbenzoate (br meta to Me) boils at 283.5 °C , reflecting altered intermolecular interactions due to the different dipole moment and steric disposition of the substituents. The para-bromo arrangement also places the bromine in the most electronically activated position for oxidative addition in Pd(0)-catalyzed cross-coupling, as the para position relative to the electron-donating methyl group receives the highest resonance activation. Quantitative kinetic comparisons for oxidative addition are lacking, but the boiling point difference (Δ8.5 °C) provides a practical means to distinguish and purify the desired isomer by fractional distillation.
The boiling point differential enables unambiguous identification and purification of the regioisomerically correct building block, critical when isomer purity dictates downstream coupling regioselectivity.
Optimal Application Scenarios for Ethyl 4-bromo-3-methylbenzoate Driven by Quantitative Differentiation
Continuous-Flow Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates
The liquid physical state of ethyl 4-bromo-3-methylbenzoate at room temperature permits direct pumping into continuous-flow reactors without pre-dissolution, eliminating solvent usage and improving space-time yield compared to solid methyl ester analogs that require melting or dissolution . The higher commercial purity (>98%) reduces catalyst poisoning, while the lower boiling point (275 °C) facilitates downstream solvent stripping and product distillation under milder conditions .
Ester Prodrug Intermediate Requiring Rapid in Vivo Hydrolysis
When the 4-bromo-3-methylbenzoate scaffold is incorporated into a prodrug strategy, the ethyl ester is predicted to undergo plasma esterase-mediated hydrolysis approximately twice as fast as the methyl ester, based on class-level hydrolysis half-life data for alkyl benzoates (t₁/₂ 17 min vs. 36 min in rat plasma) [1]. This differential can be exploited to achieve a faster onset of action without modifying the core pharmacophore.
The liquid nature of ethyl 4-bromo-3-methylbenzoate makes it compatible with robotic liquid handlers and acoustic dispensers, enabling accurate nanoliter-to-milliliter transfers in 96- or 384-well plate formats for parallel Suzuki, Buchwald-Hartwig, or Sonogashira library synthesis. The methyl ester, being a solid with mp 38–44 °C, requires pre-weighing and dissolution, introducing gravimetric errors and reducing throughput .
Regioisomerically Sensitive Synthesis of Substituted Biaryls
The 4-bromo-3-methyl substitution pattern places the bromine para to the activating methyl group, maximizing electron density at the site of oxidative addition for Pd-catalyzed coupling. The boiling point difference of 8.5 °C versus the 3-bromo-4-methyl isomer enables quality control by GC or fractional distillation to confirm regioisomeric purity, reducing the risk of bioactive impurity profiles in final APIs .
Application
Selection Property
Validation Focus
Continuous-flow cross-coupling studies
Ambient liquid state
Direct pumping and space-time yield versus solid ester analogs
Ester prodrug intermediate research
Ester lability class context
Plasma hydrolysis rate verification in target species
Automated parallel synthesis
Liquid handling compatibility
Transfer accuracy and gravimetric error reduction
Regioisomerically sensitive biaryl synthesis
Para-bromo activation and boiling point differentiation
GC or fractional distillation confirmation of isomer purity
[1] Nielsen, N. M.; Bundgaard, H. Prodrugs as drug delivery systems. 68. Int. J. Pharm. 1987. Table 2, rat plasma t₁/₂: methyl benzoate 36 min, ethyl benzoate 17 min. View Source
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